Enhanced Lipophilicity Enabling Prodrug Design Over Parent Hydroxyquinoline
The ethyl acetate ester of 5-chloro-7-iodoquinolin-8-ol exhibits increased lipophilicity relative to the parent hydroxyquinoline, as demonstrated by the synthesis and characterization of non-identical twin ester prodrugs of metronidazole and halogenated hydroxyquinoline derivatives. The 1-(5-chloro-7-iodoquinolin-8-yl) ester prodrugs showed enhanced lipophilicity compared with the parent drugs [1]. This elevated logP facilitates transmembrane diffusion for intracellular target engagement.
| Evidence Dimension | Lipophilicity (qualitative comparative) |
|---|---|
| Target Compound Data | Enhanced lipophilicity vs. parent clioquinol (exact logP not reported in source) |
| Comparator Or Baseline | Clioquinol (5-chloro-7-iodoquinolin-8-ol) – baseline lipophilicity |
| Quantified Difference | Not quantified in available sources; class-level inference from prodrug series |
| Conditions | Synthesis and characterization of 1-(5-chloro-7-iodoquinolin-8-yl)-4-(2-(2-methyl-5-nitro-1H-imidazolyl)ethyl)butandioate and related esters |
Why This Matters
The increased lipophilicity makes the ethyl acetate derivative a superior candidate for intracellular or CNS-targeted prodrug strategies compared to the poorly membrane-permeable parent clioquinol.
- [1] Aboul-Fadl, T., & Mahfouz, N. M. (1998). Metronidazole twin ester prodrugs. Part 2. Nonidentical twin esters of metronidazole and some antiprotozoal halogenated hydroxyquinoline derivatives. Scientia Pharmaceutica, 66, 309-324. View Source
